molecular formula C25H23NO5 B1337229 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid CAS No. 501015-30-1

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No. B1337229
M. Wt: 417.5 g/mol
InChI Key: GXOCWIPOYXOZAF-QHCPKHFHSA-N
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Description

The compound "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid" is a chiral molecule that is likely to have significance in medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral molecules and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of chiral compounds is a critical aspect of medicinal chemistry, as the stereochemistry can greatly influence the biological activity of a molecule. Paper describes the stereoselective synthesis of a PPAR α/γ dual agonist, which involves using a chiral auxiliary to achieve the desired stereochemistry. This process is likely to be relevant for the synthesis of "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid," as similar strategies could be employed to ensure the correct S-configuration of the final product.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function. Paper discusses the determination of the absolute configuration of a chiral propionic acid derivative using X-ray structural analysis. This technique could similarly be applied to "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid" to confirm its stereochemistry and to understand the spatial arrangement of its functional groups, which are important for its biological activity.

Chemical Reactions Analysis

Chiral molecules can participate in various chemical reactions, often with high selectivity. The papers provided do not directly address the chemical reactions of the compound , but they do highlight the importance of stereochemistry in chemical reactivity. For instance, the synthesis of chiral compounds often requires selective reactions that favor the formation of one enantiomer over the other, as seen in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid," they do suggest that methods such as NMR analysis in CDCl3, as mentioned in paper , could be used to study these properties. Additionally, the biodistribution and transport mechanisms of chiral molecules, as investigated in paper for a different compound, could offer insights into the behavior of the compound in biological systems.

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-amino acids are crucial in the solid-phase synthesis of peptides and β-peptides, offering a protective group strategy that is both efficient and versatile. Šebesta and Seebach (2003) detailed the preparation of new N-Fmoc-protected β2-homoamino acids suitable for solid-phase syntheses of β-peptides, showcasing the utility of Fmoc-amino acids in peptide synthesis (Šebesta & Seebach, 2003). Additionally, Bojarska et al. (2020) provided insights into the structural and supramolecular features of Fmoc-amino acids, emphasizing their role in the design of effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Self-Assembled Structures

Fmoc-modified amino acids have been shown to form unique self-assembled structures that can be manipulated by varying conditions such as concentration and temperature. Gour et al. (2021) explored the self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids, which can form complex morphologies like fibers and tubes, indicating potential applications in designing novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).

Enzymatic Activation and Biocatalysis

In the field of biocatalysis, Cousins et al. (2009) investigated N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs), demonstrating their potential for creating homogeneous aqueous nanotube dispersions on-demand under physiological conditions, which could be beneficial for various biomedical and material science applications (Cousins et al., 2009).

Material Science and Nanotechnology

Fmoc-amino acids also play a crucial role in the development of new materials and nanotechnologies. For example, the controlled morphological changes in self-assembled structures formed by Fmoc variants of amino acids have been studied for their potential in novel material design (Kshtriya et al., 2021).

Photophysical and Bioimaging Applications

The photophysical properties of fluorenyl derivatives have been exploited in bioimaging, as demonstrated by Morales et al. (2010) in their study on linear and nonlinear photophysics and bioimaging of a water-soluble fluorenyl probe (Morales et al., 2010).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOCWIPOYXOZAF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427496
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

CAS RN

501015-30-1
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenepropanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid
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